2,4-Dichloro-5-nitrophenylboronic acid
Overview
Description
2,4-Dichloro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2NO4 and a molecular weight of 235.82 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 5. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-nitrophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the presence of other reactants .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reactants . These factors can affect the compound’s efficacy in the SM coupling reaction .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of covalent bonds with diols and other hydroxyl-containing compounds, making it a valuable reagent in Suzuki-Miyaura coupling reactions . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with hydroxyl groups on biomolecules, such as serine and threonine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products . Long-term exposure to this compound has been shown to cause cumulative effects on cellular metabolism and gene expression, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its activity and function, leading to changes in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-nitrobenzene with a boronic acid derivative under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products
Phenols: Formed through oxidation reactions.
Aminophenylboronic Acids: Formed through reduction of the nitro group.
Scientific Research Applications
2,4-Dichloro-5-nitrophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylboronic Acid: Similar structure but lacks the chloro substituents.
2,4-Dichlorophenylboronic Acid: Similar structure but lacks the nitro group.
Uniqueness
2,4-Dichloro-5-nitrophenylboronic acid is unique due to the presence of both chloro and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUWAWNYJMANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660500 | |
Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-12-5 | |
Record name | B-(2,4-Dichloro-5-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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